5-Bromo-2,4,6-trimethylpyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4,6-trimethylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-4-7(9)5(2)10-6(3)8(4)11/h11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTGJQXVOPBYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2,4,6 Trimethylpyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in 5-Bromo-2,4,6-trimethylpyridin-3-ol. Through a suite of one- and two-dimensional experiments, the connectivity of the pyridine (B92270) core and its substituents can be unambiguously determined.
The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by distinct signals for the methyl and hydroxyl protons. Due to the substitution pattern, there are no protons directly attached to the pyridine ring, meaning no signals will appear in the typical aromatic region with complex splitting patterns.
The anticipated signals would include:
A singlet corresponding to the hydroxyl (-OH) proton. Its chemical shift can be variable and the peak is often broad.
Three distinct singlets, each integrating to three protons, corresponding to the three magnetically non-equivalent methyl groups (C2-CH₃, C4-CH₃, and C6-CH₃). The electronic environment of each methyl group is different, leading to separate resonances.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted values and general principles of NMR spectroscopy.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -OH | ~4.0-5.5 | Singlet (broad) | 1H | Hydroxyl proton |
| -CH₃ | ~2.4 | Singlet | 3H | C4-Methyl |
| -CH₃ | ~2.3 | Singlet | 3H | C2-Methyl |
| -CH₃ | ~2.2 | Singlet | 3H | C6-Methyl |
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure.
Broadband Decoupled ¹³C NMR: This experiment would show eight peaks, confirming the presence of eight non-equivalent carbons.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are instrumental in distinguishing carbon types. In a DEPT-135 spectrum, CH₃ and CH groups would appear as positive signals, while CH₂ groups would be negative. For this molecule, three positive signals for the three methyl groups would be expected. Since there are no CH or CH₂ groups, no other signals would appear. Quaternary carbons (C3, C5, C2, C4, C6) are absent in DEPT spectra, which helps in their identification.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). columbia.edu It would show clear correlations between the proton signals of the three methyl groups and their corresponding carbon signals, allowing for definitive assignment of the methyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound This table is based on predicted values and general principles of NMR spectroscopy.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Key HMBC Correlations (from Methyl Protons) |
|---|---|---|---|
| C3 | ~150-155 | Quaternary (C-O) | C2-CH₃, C4-CH₃ |
| C2 | ~150-153 | Quaternary | C2-CH₃, C6-CH₃ |
| C6 | ~145-148 | Quaternary | C6-CH₃, C2-CH₃ |
| C4 | ~125-130 | Quaternary | C4-CH₃ |
| C5 | ~100-105 | Quaternary (C-Br) | C4-CH₃, C6-CH₃ |
| C2-CH₃ | ~20-24 | CH₃ | - |
| C6-CH₃ | ~18-22 | CH₃ | - |
| C4-CH₃ | ~15-19 | CH₃ | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental formula. The molecular formula for this compound is C₈H₁₀BrNO. nih.gov
HRMS analysis would yield an exact mass for the protonated molecule [M+H]⁺ that matches the theoretical value to within a few parts per million (ppm). A key diagnostic feature in the mass spectrum is the isotopic pattern imparted by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). libretexts.orgorgchemboulder.com This results in two prominent molecular ion peaks in the mass spectrum: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are separated by two mass units and have an intensity ratio of approximately 1:1. nih.govyoutube.com This characteristic doublet is a clear and reliable indicator of the presence of a single bromine atom in the molecule.
Calculated Monoisotopic Mass for [C₈H₁₀⁷⁹BrNO + H]⁺: 216.0022 Da
Calculated Monoisotopic Mass for [C₈H₁₀⁸¹BrNO + H]⁺: 218.0001 Da
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are complementary and provide a detailed fingerprint of the compound.
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides direct evidence for the presence of the hydroxyl and methyl groups and confirms the nature of the aromatic ring.
Table 3: Expected Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3550–3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |
| 3000–2850 | C-H Stretch | Methyl (-CH₃) | Medium |
| 1600–1450 | C=C and C=N Stretch | Pyridine Ring | Medium to Strong |
| 1470–1430 | C-H Bend | Methyl (-CH₃) | Medium |
| 1260–1000 | C-O Stretch | Aryl-O | Strong |
| Below 700 | C-Br Stretch | Aryl-Br | Medium to Strong |
Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations complementary to FT-IR. While polar groups like C=O and O-H tend to give strong signals in IR, non-polar, symmetric bonds often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric "ring breathing" modes of the substituted pyridine skeleton and the C-Br stretching vibration. nih.gov The O-H stretch, which is very prominent in the IR spectrum, would be expected to be weak in the Raman spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. This method allows for the detailed mapping of electron density, from which the positions of atoms in the crystal lattice can be determined, as well as the nature of the chemical bonds and intermolecular interactions that govern the crystal packing.
The successful application of X-ray crystallography is predicated on the ability to grow high-quality single crystals of the compound of interest. The process of crystal growth involves the slow and controlled precipitation of a solid from a supersaturated solution, the vapor phase, or a melt. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling crystallization.
A thorough search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, specific details regarding the methodologies for its crystal growth and the resulting crystal parameters are not available at this time.
In the absence of an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions and molecular packing of this compound in the solid state cannot be provided.
Hypothetically, the presence of the hydroxyl (-OH) group and the nitrogen atom in the pyridine ring would suggest the potential for hydrogen bonding. Specifically, O-H···N or O-H···O hydrogen bonds could be significant in directing the molecular packing. Additionally, weaker interactions such as C-H···Br, C-H···π, and π-π stacking interactions involving the pyridine ring could further stabilize the crystal lattice. However, without experimental data, the nature and prevalence of these interactions remain speculative.
Electronic Spectroscopy for Photophysical Characterization (e.g., UV-Vis, Fluorescence)
Electronic spectroscopy, encompassing techniques like Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its subsequent de-excitation pathways. These photophysical properties are crucial for applications in areas such as optical materials, sensors, and imaging.
Iv. Theoretical and Computational Investigations of 5 Bromo 2,4,6 Trimethylpyridin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state molecular geometry and various electronic properties. researchgate.net For 5-Bromo-2,4,6-trimethylpyridin-3-ol, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms. scispace.comnih.gov This geometry optimization process minimizes the energy of the molecule to predict key structural parameters.
The primary outputs of such a study include:
Optimized Geometric Parameters: Precise predictions of bond lengths (e.g., C-C, C-N, C-Br, C-O, O-H), bond angles (e.g., C-N-C, C-C-Br), and dihedral angles that define the molecule's shape.
Electronic Properties: Calculation of the total energy, dipole moment, and the distribution of electron density, which is crucial for understanding molecular polarity and intermolecular interactions.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. scispace.comnih.gov This map uses a color scale to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), highlighting likely sites for chemical reactions. For this compound, the oxygen of the hydroxyl group and the nitrogen atom would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound
| Parameter | Description | Typical Predicted Value Range (Å or °) |
| C-Br Bond Length | The distance between the carbon atom at position 5 and the bromine atom. | ~1.85 - 1.95 Å |
| C-O Bond Length | The distance between the carbon atom at position 3 and the oxygen atom of the hydroxyl group. | ~1.35 - 1.40 Å |
| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the hydroxyl group. | ~0.96 - 0.98 Å |
| C-N-C Angle | The angle within the pyridine (B92270) ring involving the nitrogen atom. | ~117 - 120° |
| C-C-Br Angle | The angle involving the bromine substituent and the pyridine ring. | ~118 - 122° |
Note: The values in this table are illustrative and based on typical DFT calculations for similar brominated aromatic compounds. Specific published data for this compound is not available.
A significant application of DFT is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra. rsc.org After geometry optimization, a frequency calculation can be performed to predict the molecule's vibrational modes.
Vibrational Frequencies: These calculations yield the wavenumbers for infrared (IR) and Raman spectra. researchgate.netdocumentsdelivered.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the O-H bond, bending of C-H bonds in the methyl groups, or vibrations of the pyridine ring. By comparing the predicted spectrum with an experimental one, a detailed assignment of the observed absorption bands can be made. researchgate.net
Chemical Shifts: DFT methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra, helping to confirm the molecular structure.
Table 2: Examples of Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Description | Predicted Wavenumber Range (cm⁻¹) |
| O-H Stretch | Stretching of the hydroxyl group bond. | 3500 - 3700 |
| C-H Stretch | Stretching of C-H bonds in the methyl groups. | 2900 - 3100 |
| C=C/C=N Stretch | Vibrations of the pyridine ring framework. | 1400 - 1600 |
| C-Br Stretch | Stretching of the carbon-bromine bond. | 500 - 650 |
Note: This table is for illustrative purposes. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values. Specific published data is not available.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions.
HOMO and LUMO: The HOMO is the orbital from which an electron is most easily removed (acting as a nucleophile), while the LUMO is the orbital that most readily accepts an electron (acting as an electrophile). researchgate.net The spatial distribution of these orbitals indicates the likely sites of reaction on the molecule.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more reactive and easily polarizable.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.govmdpi.com
Table 3: Key Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A soft molecule has a small HOMO-LUMO gap and is more reactive. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the molecule's ability to act as an electrophile. |
Note: This table defines the theoretical descriptors. Their numerical values depend on the HOMO and LUMO energies, which have not been specifically published for this compound.
Molecular Dynamics and Simulation Studies
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation would solve Newton's equations of motion for a system containing this compound, providing a trajectory that reveals its dynamic behavior.
Although no specific MD studies for this compound are found in the literature, this technique could be applied to:
Solvation Effects: Simulate how the molecule interacts with solvent molecules, such as water or ethanol, to understand its solubility and the structure of its solvation shell.
Conformational Analysis: Study the rotation of the methyl groups and the hydroxyl group to identify the most stable conformations and the energy barriers between them.
Interactions with Biomolecules: If docked into a protein active site, MD simulations can reveal the stability of the binding pose and the dynamics of the protein-ligand complex. A study on a pyridine-terminated self-assembled monolayer used MD to observe the spontaneous dimerization of palladium atoms, showcasing the power of this method to simulate dynamic processes. nih.gov
Mechanistic Insights through Computational Modeling
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.
This analysis involves:
Reaction Pathway Mapping: Calculating the energy of the system as the reaction progresses.
Transition State (TS) Analysis: Locating the highest energy point along the reaction pathway, known as the transition state. The structure and energy of the TS are critical for understanding the reaction rate and mechanism. A frequency calculation on the TS geometry must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For this compound, this approach could be used to study its synthesis (e.g., the bromination of 2,4,6-trimethylpyridin-3-ol) or its subsequent reactions. For instance, computational modeling could predict whether a substitution reaction is likely to occur and what the energy barrier for that reaction would be. While no specific reaction pathway analyses for this compound are currently published, these methods are standard in computational chemistry. nih.gov
Structure-Activity Relationship (SAR) Derivation via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, especially molecular docking, are central to modern SAR investigations.
The core structure of substituted pyridinols is of interest in medicinal chemistry. For example, derivatives of the closely related 6-Amino-2,4,5-trimethylpyridin-3-ol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target implicated in hepatocellular carcinoma. nih.gov
Molecular docking could be used to investigate this compound as a potential ligand for a biological target like FGFR4. The process involves:
Preparation: Obtaining the 3D structures of the ligand (this compound) and the receptor protein (e.g., the crystal structure of FGFR4).
Docking Simulation: A computational algorithm places the ligand into the protein's binding site in numerous possible orientations and conformations.
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The best-scoring poses are then analyzed to understand the key intermolecular interactions responsible for binding.
Table 4: Potential Molecular Interactions for this compound in a Protein Active Site (e.g., FGFR4)
| Functional Group | Potential Interaction Type | Description |
| 3-hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | The hydroxyl group can form crucial hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser) in the binding pocket, acting as a key anchor point. |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | The lone pair on the nitrogen atom can accept a hydrogen bond from a donor residue in the protein hinge region. |
| 2,4,6-methyl groups | Hydrophobic/Van der Waals Interactions | These groups can fit into hydrophobic pockets of the active site, increasing binding affinity through favorable van der Waals contacts. |
| 5-bromo atom | Halogen Bonding / Hydrophobic Interactions | The bromine atom can form halogen bonds with electron-rich atoms like oxygen or occupy a hydrophobic pocket, potentially enhancing selectivity or affinity. |
By analyzing these interactions, a computational SAR study could predict how modifications to the this compound scaffold would affect its binding. For instance, replacing the bromine with chlorine or fluorine could alter halogen bonding and steric fit, while modifying the methyl groups could change how the molecule occupies hydrophobic pockets. This predictive power makes computational SAR a vital tool in rational drug design. nih.gov
V. Chemical Reactivity and Derivatization Strategies for 5 Bromo 2,4,6 Trimethylpyridin 3 Ol
Regioselective Functionalization and Substituent Effects on Reactivity
The reactivity of the pyridinol ring is significantly influenced by its substituents. The bromine atom at the 5-position, the hydroxyl group at the 3-position, and the three methyl groups at the 2, 4, and 6-positions each play a role in directing the course of chemical reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring makes the carbon atoms at the 2, 4, and 6-positions more electrophilic and susceptible to nucleophilic attack. researchgate.net Conversely, this electron deficiency makes the pyridine ring less reactive towards electrophilic substitution compared to benzene (B151609). youtube.com
The presence of electron-donating groups, such as methyl groups, can increase the electron density in the pyridine ring, thereby enhancing its reactivity in certain reactions. researchgate.net The hydroxyl group can be deprotonated to form a pyridinolate anion, which is a more potent nucleophile. The bromine atom is a good leaving group, particularly in palladium-catalyzed coupling reactions. The interplay of these electronic and steric effects allows for regioselective functionalization, where reactions can be directed to a specific position on the ring. For instance, the bromine at the 5-position is a primary site for cross-coupling reactions. mdpi.comnih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the derivatization of 5-Bromo-2,4,6-trimethylpyridin-3-ol. The Buchwald-Hartwig amination, in particular, is a widely used method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. In the case of this compound, the bromo substituent serves as the halide leaving group.
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates. libretexts.org For instance, sterically hindered phosphine (B1218219) ligands are often employed to facilitate the reaction. wikipedia.org
A variety of amines can be coupled with this compound using this methodology, leading to a diverse range of N-substituted derivatives. The reaction conditions can be optimized to achieve high yields and selectivity. chemspider.comnih.gov
Introduction of Diverse Functional Groups
The versatile reactivity of this compound allows for the introduction of a wide array of functional groups, leading to the synthesis of various derivatives with potentially interesting biological or material properties.
Alkoxy Derivatives: The hydroxyl group of this compound can be alkylated to form alkoxy derivatives. This can be achieved by reacting the pyridinol with an alkyl halide in the presence of a base. For example, 4-Bromo-2-methoxy-3,5,6-trimethylpyridine has been synthesized, demonstrating the feasibility of introducing alkoxy groups. bldpharm.com
Amido Derivatives: Amido functionalities can be introduced by coupling the corresponding amine derivative of the pyridinol scaffold with a carboxylic acid or its activated derivative. For instance, N-[5-bromo-2-methylpyridine-3-yl]acetamide has been synthesized from 5-bromo-2-methylpyridin-3-amine. mdpi.com
Sulfonamido Derivatives: Sulfonamides can be prepared by reacting an amino-substituted pyridinol with a sulfonyl chloride. The synthesis of sulfonamide derivatives of various heterocyclic compounds, including pyridines, has been reported as a strategy to develop new antimicrobial agents. researchgate.netnih.gov
Thioureido Derivatives: Thiourea derivatives can be synthesized by reacting an amino-substituted pyridinol with an isothiocyanate. semanticscholar.org These derivatives have been investigated for various applications, including as corrosion inhibitors. researchgate.netresearchgate.net The synthesis often involves a simple, one-pot reaction. nih.gov
Ureido Derivatives: Urea derivatives can be prepared by reacting an amino-functionalized pyridinol with an isocyanate or by using phosgene (B1210022) or its equivalents to couple the amine with another amine. nih.gov
The synthesis of these derivatives is often facilitated by the strategic use of protecting groups and the optimization of reaction conditions to achieve the desired regioselectivity and yield.
Elucidation of Reaction Mechanisms for Key Transformations
The mechanisms of key transformations involving pyridinol scaffolds are central to understanding and optimizing synthetic routes. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of coupling with organometallic reagents) or amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.gov
The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step. The nature of the phosphine ligand plays a crucial role in facilitating this step and stabilizing the palladium intermediates. wikipedia.org Reductive elimination from a three-coordinate arylpalladium amido complex is typically faster than from a four-coordinate species. wikipedia.org
For electrophilic aromatic substitution on the pyridine ring, the reaction is generally more difficult than on benzene due to the electron-withdrawing effect of the nitrogen atom. youtube.com The reaction proceeds via the formation of a sigma complex (arenium ion), and the position of substitution is directed by the stability of this intermediate. For pyridine itself, electrophilic attack typically occurs at the 3-position. The presence of activating groups, such as the hydroxyl and methyl groups in this compound, can influence the regioselectivity of such reactions.
Biotransformation Pathways and Enzymatic Reactivity of Pyridinol Scaffolds
The biotransformation of pyridinol scaffolds is an area of interest, particularly in the context of drug metabolism and the biosynthesis of natural products. Enzymes, such as cytochrome P450s, can catalyze a variety of reactions on pyridine rings, including hydroxylation and N-oxidation. nih.gov
In the biosynthesis of some natural products, pyridine rings are formed through enzymatic [4+2]-cycloaddition reactions. nih.gov Pyridine synthases are enzymes that catalyze these complex transformations, which can involve several steps, including the formation of an iminol intermediate, cycloaddition, dehydration, and elimination of a leader peptide. nih.gov Studies on these enzymes have revealed the roles of specific amino acid residues in the catalytic mechanism. For example, a conserved tyrosine residue has been shown to be crucial for the final aromatization step in the formation of the pyridine ring in some thiopeptides. nih.gov Understanding these enzymatic pathways can provide insights into the natural synthesis of pyridinol-containing compounds and inspire the development of novel biocatalytic methods for their synthesis and modification.
Vi. Role of 5 Bromo 2,4,6 Trimethylpyridin 3 Ol As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
No specific examples of 5-Bromo-2,4,6-trimethylpyridin-3-ol being used as a precursor for complex heterocyclic systems have been documented in peer-reviewed literature. The following discussion is based on the known reactivity of analogous compounds.
The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that can be readily exploited for the construction of more complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. For instance, the structurally similar compound, 5-bromo-2-methylpyridin-3-amine, has been successfully employed in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a variety of novel pyridine derivatives mdpi.com. This suggests that this compound could similarly react with a wide range of boronic acids or their derivatives to form new carbon-carbon bonds, leading to the synthesis of biaryl and other complex heterocyclic systems.
The hydroxyl group at the 3-position also offers a handle for further functionalization. It can be alkylated, acylated, or converted into a triflate, which can then participate in other types of coupling reactions. The methyl groups, while generally less reactive, can influence the steric and electronic properties of the molecule, potentially directing the regioselectivity of certain reactions.
Illustrative Synthetic Transformations for Heterocycle Synthesis (Based on Analogs):
| Reaction Type | Potential Reagents | Potential Product Class |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted pyridinols |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl-substituted pyridinols |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Amino-substituted pyridinols |
| Ether Synthesis (Williamson) | Alkyl halides, Base | Alkoxy-substituted pyridines |
Building Block for Molecules with Modulated Chemical Activities (e.g., Enzyme Inhibitors, Antioxidants)
There is no specific research available on the use of this compound as a building block for enzyme inhibitors or antioxidants. The following is a general discussion based on the properties of related brominated phenols and pyridinols.
The pyridinol scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The combination of a bromine atom and a phenolic hydroxyl group on a pyridine ring suggests potential for biological activity.
Enzyme Inhibition: The core structure could be elaborated to design inhibitors for various enzymes. The bromine atom can serve as a point of attachment for pharmacophores that interact with specific enzyme active sites. The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for binding to protein targets. For example, derivatives of other brominated heterocycles have been investigated as inhibitors of enzymes like farnesyl protein transferase.
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom to scavenge free radicals. The hydroxyl group on the pyridinol ring of this compound suggests it may possess intrinsic antioxidant activity. The electronic effects of the bromine and methyl substituents would modulate this activity. Research on other bromophenols has demonstrated their potential as effective radical scavengers.
Strategies for Designing Derivatives with Tailored Mechanistic Interactions
Specific strategies for designing derivatives of this compound have not been published. The following outlines general principles in medicinal chemistry.
The design of derivatives of this compound with tailored mechanistic interactions would likely follow established principles of medicinal chemistry, focusing on structure-activity relationship (SAR) studies.
Key Design Strategies would likely include:
Modification at the 5-position: The bromine atom can be replaced with a wide variety of substituents using cross-coupling reactions. This would allow for the exploration of how different groups at this position affect binding to a biological target. For example, introducing bulky hydrophobic groups could enhance binding to a hydrophobic pocket in a protein, while adding polar groups could improve water solubility.
Derivatization of the 3-hydroxyl group: The hydroxyl group can be converted into ethers or esters to probe the importance of its hydrogen-bonding capability. It can also serve as a point of attachment for linkers to other molecular fragments.
Bioisosteric Replacement: The bromine atom could be replaced by other halogens (Cl, I) or other functional groups (e.g., CN, CF3) to fine-tune the electronic and steric properties of the molecule.
Illustrative Table of Derivative Design Strategies:
| Target Interaction | Design Strategy | Example Modification |
| Hydrophobic Pocket Binding | Suzuki coupling with hydrophobic arylboronic acid | Introduction of a phenyl or naphthyl group at the 5-position |
| Hydrogen Bonding | Etherification of the hydroxyl group | Conversion of the 3-OH to a 3-OCH3 |
| Improved Solubility | Introduction of a polar functional group | Buchwald-Hartwig amination with a primary amine at the 5-position |
| Enhanced Metabolic Stability | Introduction of a blocking group | Replacement of a methyl group with a trifluoromethyl group |
Contribution to Novel Chemical Entities with Defined Receptor or Protein Binding Profiles
There is no available research demonstrating the contribution of this compound to novel chemical entities with defined binding profiles. The following discussion is speculative based on the chemistry of related scaffolds.
The development of novel chemical entities with specific receptor or protein binding profiles is a primary goal of drug discovery. Building blocks like this compound offer a rigid scaffold upon which functionality can be systematically built to achieve desired interactions with a biological target.
The pyridine ring itself is a common feature in many approved drugs, often participating in key binding interactions such as hydrogen bonding and pi-stacking. The substitution pattern of this compound provides a three-dimensional arrangement of functional groups that can be optimized for high-affinity and selective binding.
For instance, in the context of kinase inhibitors, the pyridine nitrogen could act as a hinge-binding element, while substituents at the 5-position, introduced via the bromine handle, could extend into the solvent-exposed region or other pockets of the ATP-binding site. The hydroxyl group could form additional hydrogen bonds to improve potency and selectivity.
While the scientific literature to date has not extensively explored the synthetic utility of this compound, its chemical structure suggests significant potential as a versatile building block. By drawing parallels with more thoroughly investigated brominated pyridine analogs, it is reasonable to predict that this compound could serve as a valuable precursor for the synthesis of complex heterocyclic systems and as a scaffold for the development of novel bioactive molecules. Further research is warranted to unlock the full potential of this intriguing chemical entity.
Vii. Future Directions and Emerging Research Avenues in 5 Bromo 2,4,6 Trimethylpyridin 3 Ol Research
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on:
One-Pot Syntheses: The development of tandem or domino reactions that allow for the construction of the substituted pyridinol ring and its subsequent bromination in a single pot would represent a significant advancement. For instance, a one-pot conversion of nitriles with ethyl bromoacetate (B1195939) to form 2-pyridinone derivatives has been demonstrated, showcasing the potential for streamlined syntheses. nih.gov
Catalytic C-H Activation: Directing group-assisted or transition-metal-catalyzed C-H functionalization to introduce the hydroxyl and bromo groups onto a pre-existing trimethylpyridine scaffold could offer a more atom-economical approach compared to classical methods.
Flow Chemistry: The use of microreactor technology can enable better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity. This is particularly advantageous for potentially hazardous reactions.
Alternative Brominating Agents: Research into the use of safer and more sustainable brominating agents to replace elemental bromine is ongoing. Agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are being explored for the bromination of pyridine (B92270) derivatives. google.com
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| One-Pot Synthesis | Reduced workup steps, less solvent waste, higher overall yield. | Tandem reactions, Domino reactions. nih.gov |
| C-H Activation | High atom economy, direct functionalization of simple precursors. | Transition metal catalysis. |
| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability. | Microreactor technology. |
| Green Bromination | Reduced toxicity, improved safety profile, easier handling. | Use of N-bromosuccinimide or other solid bromine carriers. google.com |
Application of Advanced Spectroscopic Techniques for In Situ Monitoring
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced spectroscopic techniques for real-time, in-situ monitoring is crucial. These techniques allow chemists to observe the formation of intermediates, track the consumption of reactants, and identify the onset of side reactions as they happen.
For the synthesis and transformation of 5-Bromo-2,4,6-trimethylpyridin-3-ol, future research could benefit from:
In-situ NMR and FTIR: These techniques can provide detailed structural information about species in the reaction mixture, helping to elucidate reaction pathways and kinetics.
Raman Spectroscopy: Particularly useful for monitoring reactions in heterogeneous systems or for tracking changes in vibrational modes of the pyridine ring and its substituents. Surface-enhanced Raman (SER) spectroelectrochemistry has been used to study pyridinium (B92312) species, indicating its potential for mechanistic studies of related compounds. rsc.org
Mass Spectrometry: Techniques like reaction monitoring mass spectrometry can provide rapid analysis of reaction progress and help in the identification of transient species.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. youtube.comyoutube.com For a target molecule like this compound, machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic pathways.
Key areas for integration include:
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient retrosynthetic disconnections, potentially uncovering synthetic routes that might be missed by human chemists. youtube.com
Reaction Condition Optimization: ML models can predict the optimal solvent, catalyst, temperature, and other reaction parameters to maximize the yield and selectivity of a desired transformation. youtube.com This is particularly valuable for complex multi-parameter reactions.
Yield Prediction: Accurately predicting the yield of a reaction before it is run in the lab can save significant time and resources. researchgate.net ML models are being developed to tackle this challenge by learning from published reaction data. researchgate.net
Automated Synthesis: The integration of AI-driven synthesis planning with robotic laboratory platforms can enable the autonomous discovery and optimization of synthetic routes for pyridinol derivatives. youtube.com
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis | Propose novel and efficient synthetic routes. | Accelerate the discovery of new synthetic pathways. youtube.com |
| Reaction Optimization | Predict optimal reaction conditions for yield and selectivity. | Reduce experimental effort and resource consumption. youtube.com |
| Yield Prediction | Forecast the outcome of a chemical reaction. | Prioritize promising reactions and avoid low-yielding ones. researchgate.net |
| Automated Synthesis | Combine AI planning with robotic execution. | Enable high-throughput synthesis and discovery. youtube.com |
Exploration of Uncharted Chemical Transformations of Brominated Pyridinols
The bromine atom and the hydroxyl group on the this compound scaffold are gateways to a vast chemical space. Future research will undoubtedly focus on exploring novel transformations of these functional groups to generate a diverse library of new compounds with potentially interesting biological or material properties.
Emerging research avenues include:
Cross-Coupling Reactions: The bromine atom is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.
Photoredox Catalysis: Light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods, potentially allowing for more selective and milder reaction conditions.
Electrochemical Synthesis: The use of electricity to drive chemical reactions offers a green and sustainable alternative to conventional reagents for both oxidation and reduction processes.
Derivatization of the Hydroxyl Group: The pyridinol hydroxyl group can be readily converted into ethers, esters, and other functional groups, allowing for fine-tuning of the molecule's properties.
Ring-Altering Transformations: Exploration of conditions that could lead to ring-opening, ring-expansion, or rearrangement of the pyridine core could lead to the discovery of entirely new heterocyclic scaffolds.
Deeper Mechanistic Discovery in Related Pyridinol Systems and Their Interactions
A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of brominated pyridinols is paramount for the rational design of new synthetic methods and molecules. Future research will employ a combination of experimental and computational techniques to unravel these intricate details.
Areas of focus will likely include:
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts and solvents.
Tautomerism Studies: The pyridinol-pyridinone tautomerism is a key aspect of the chemistry of these compounds. Detailed studies on how substituents and the solvent environment influence this equilibrium are needed.
Kinetics and Isotope Labeling Studies: These experimental techniques can provide crucial data to support or refute proposed reaction mechanisms. For example, 18O labeling studies have been used to provide evidence for an intramolecular oxygen atom migration mechanism in the photochemical isomerization of pyridine N-oxides. acs.org
Non-covalent Interactions: Understanding how these molecules interact with themselves and with other molecules, such as biological targets, through hydrogen bonding, halogen bonding, and π-stacking is essential for designing new functional materials and therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2,4,6-trimethylpyridin-3-ol, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves bromination of pre-functionalized pyridine derivatives. For example, regioselective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Purity validation should combine NMR (e.g., H and C) and high-resolution mass spectrometry (HRMS). Storage under inert atmosphere at -20°C minimizes degradation .
Q. How do substituents influence the compound’s stability in aqueous solutions?
- Methodological Answer : Stability studies require pH-dependent kinetic analysis. For instance, the hydroxyl group at position 3 and bromine at position 5 may render the compound susceptible to hydrolysis under basic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products. Structural analogs (e.g., 5-Bromo-2-fluoro-3-pyridinol) show increased stability when electron-withdrawing groups are present, suggesting similar strategies for optimization .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : NMR spectroscopy is primary: H NMR reveals methyl group environments (δ 2.1–2.5 ppm for trimethyl groups) and hydroxyl proton resonance (broad singlet near δ 5.5 ppm). IR spectroscopy confirms hydroxyl (3200–3600 cm) and C-Br (600–700 cm) stretches. X-ray crystallography (e.g., SHELXL refinement) provides definitive geometric parameters, such as bond lengths and angles for the pyridine core .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?
- Methodological Answer : Tautomerism between the enol and keto forms can be investigated via X-ray diffraction. For example, SHELXL-refined structures (using high-resolution data, R-factor < 0.05) will show unambiguous electron density at the hydroxyl group, confirming the enol form. Discrepancies in literature reports (e.g., 5-Bromo-2-isopropoxy-3-methylpyridine vs. 5-Bromo-3-fluoro-2-hydroxypyridine) highlight the need for rigorous crystallographic validation .
Q. What experimental design optimizes biological activity studies in cancer research?
- Methodological Answer : Dose-response assays using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or BrdU incorporation (e.g., 200 mg/kg in rat models) are standard. For derivatives like 6-azacyclonol-2,4,6-trimethylpyridin-3-ol, M3 muscarinic receptor binding assays (IC determination) should be paired with molecular docking studies (e.g., AutoDock Vina) to correlate activity with substituent effects .
Q. How can computational methods predict regioselectivity in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns. For instance, bromine at position 5 directs subsequent reactions to the 2- or 4-positions. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, validated experimentally via Suzuki-Miyaura coupling or nitration studies .
Q. What strategies address discrepancies in reported solubility or reactivity data?
- Methodological Answer : Systematic solvent screening (e.g., Hansen solubility parameters) and controlled kinetic studies (e.g., UV-Vis monitoring of reaction progress) can resolve contradictions. For example, solubility in DMSO vs. methanol may vary due to crystallinity differences. Conflicting reactivity reports (e.g., bromine displacement rates) require standardized conditions (temperature, catalyst loading) .
Key Methodological Recommendations
- Crystallography : Use SHELXL for high-precision refinement, especially for resolving tautomeric ambiguities .
- Biological Assays : Optimize dosing using BrdU incorporation (200 mg/kg in vivo) and validate with receptor-binding studies .
- Computational Modeling : Apply DFT to predict reactivity and guide synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
